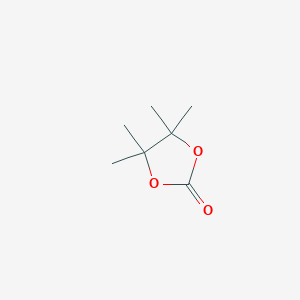
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications in Organic Synthesis
1. Intermediate in Cross-Coupling Reactions
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one is utilized as an intermediate in various cross-coupling reactions. It participates in palladium-catalyzed reactions to form carbon-carbon bonds, making it valuable for synthesizing complex organic molecules. For instance, it can be used in the Suzuki-Miyaura coupling reaction to produce aryl boronates from aryl halides .
2. Hydroboration and Borylation
This compound serves as a borylation agent for the benzylic C-H bonds of alkylbenzenes in the presence of palladium catalysts. The resulting pinacol benzyl boronate products are useful for further synthetic applications . Additionally, it facilitates hydroboration of alkynes and alkenes under transition metal catalysis conditions .
3. Synthesis of Fluorescent Probes
Research indicates that derivatives of this compound can be synthesized to create fluorescent probes for detecting hydrogen peroxide (H₂O₂). These probes are essential in biochemical assays and environmental monitoring.
Pharmaceutical Applications
1. Drug Development
The compound's unique structural features make it a candidate for drug development. Its derivatives have shown potential as bioactive molecules due to their interactions with biological targets like enzymes and receptors . The ability to modify the dioxolane ring allows for the fine-tuning of pharmacological properties.
2. Polymer Chemistry
In polymer science, this compound can act as a monomer or co-monomer in the synthesis of novel polymers with specific functionalities. The incorporation of this compound into polymer chains can enhance mechanical properties and thermal stability .
Case Studies
特性
CAS番号 |
19424-29-4 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C7H12O3/c1-6(2)7(3,4)10-5(8)9-6/h1-4H3 |
InChIキー |
DYPGZYRIXGVXRD-UHFFFAOYSA-N |
SMILES |
CC1(C(OC(=O)O1)(C)C)C |
正規SMILES |
CC1(C(OC(=O)O1)(C)C)C |
Key on ui other cas no. |
19424-29-4 |
同義語 |
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















